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Introduction
ER-27319 is a synthetic, acridone-related compound that has been identified as a potent and

selective inhibitor of antigen-induced mediator release from mast cells.[1][2] This compound

specifically targets the spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase

involved in the signaling cascade initiated by the high-affinity IgE receptor, FcεRI.[1][2][3][4] By

selectively inhibiting the FcεRI-mediated activation of Syk, ER-27319 effectively blocks the

downstream signaling events that lead to mast cell degranulation and the release of allergic

and inflammatory mediators such as histamine, arachidonic acid, and tumor necrosis factor-

alpha (TNF-α).[1][2][5] Notably, ER-27319 demonstrates mast cell selectivity, offering

significant therapeutic potential for allergic diseases.[1][3]

These application notes provide a comprehensive overview of the effects of ER-27319 on

primary mast cells, including its mechanism of action, quantitative data on its inhibitory effects,

and detailed protocols for key experiments.

Data Presentation
The inhibitory effects of ER-27319 on various mast cell responses are summarized in the

tables below. These data have been compiled from studies on rodent and human mast cells.

Table 1: Inhibitory Concentration (IC50) of ER-27319 on Mast Cell Responses
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Parameter Cell Type IC50 Reference

Histamine Release RBL-2H3 cells ~10 μM [5]

Arachidonic Acid

Release
RBL-2H3 cells ~10 μM [5]

Inositol Phosphate

Generation
RBL-2H3 cells ~10 μM [5]

TNF-α Secretion RBL-2H3 cells ~10 μM [5]

Table 2: Effective Concentrations of ER-27319 for Inhibition of Key Signaling Events

Signaling
Event

Cell Type
Effective
Concentration

Inhibition Reference

Syk Tyrosine

Phosphorylation
RBL-2H3 cells 10 μM Clear inhibition [2]

Syk Tyrosine

Phosphorylation
RBL-2H3 cells 30 μM

Almost complete

inhibition
[2]

Histamine

Release

Cultured Human

Mast Cells
30 μM >80% [2]

Arachidonic Acid

Release

Cultured Human

Mast Cells
30 μM >80% [2]

Syk

Phosphorylation

(induced by

FcεRI phospho-

ITAM)

RBL-2H3 cell

lysates
10 μM 68% ± 9.9% [6]

Syk

Phosphorylation

(induced by

FcεRI phospho-

ITAM)

RBL-2H3 cell

lysates
30 μM >90% [6]
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Signaling Pathway and Mechanism of Action
ER-27319 selectively inhibits the activation of Syk kinase downstream of the FcεRI receptor in

mast cells. The binding of an antigen to IgE antibodies complexed with FcεRI on the mast cell

surface leads to receptor aggregation and the activation of the Src family kinase Lyn. Lyn then

phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ

subunits of FcεRI.[4][7] The phosphorylated ITAMs serve as docking sites for the tandem SH2

domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.

[4] Activated Syk then phosphorylates downstream signaling molecules, including

phospholipase C-γ1 (PLC-γ1), which initiates a cascade of events culminating in mast cell

degranulation and cytokine production.[2][7][8]

ER-27319 specifically interferes with the activation of Syk by the phosphorylated ITAM of the

FcεRI γ subunit.[1][2][3] It does not inhibit the kinase activity of Lyn or the phosphorylation of

the FcεRI receptor itself.[1][2] Furthermore, ER-27319 does not inhibit the activity of already

activated Syk, suggesting that it prevents the initial activation step.[1][2] This selective action

on the FcεRI-Syk axis in mast cells makes it a targeted inhibitor of allergic responses.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1623812?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2669301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2669301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2998559/
https://www.benchchem.com/product/b1623812?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9356485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25030/
https://www.pnas.org/doi/10.1073/pnas.94.23.12539
https://pubmed.ncbi.nlm.nih.gov/9356485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25030/
https://www.benchchem.com/product/b1623812?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9356485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen

IgE

binds

FcεRI

cross-links

Lyn

activates

p-ITAM

phosphorylates
ITAMs

Syk

recruits & activates

PLC-γ1

phosphorylates

Arachidonic Acid
Release

ER-27319

inhibits activation

IP3 & DAG
Generation

Ca²⁺ Mobilization &
PKC Activation

Degranulation
(Histamine, TNF-α release)

Click to download full resolution via product page

Caption: ER-27319 signaling pathway in mast cells.
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Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of ER-27319 on

primary mast cells.

Protocol 1: Mast Cell Degranulation Assay (β-
Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator

of mast cell degranulation.

Materials:

Primary mast cells (e.g., bone marrow-derived mast cells or peritoneal mast cells)

ER-27319

DNP-specific IgE antibody

DNP-HSA (antigen)

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20

mM HEPES, pH 7.4, with 0.1% BSA)

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

0.1 M citrate buffer, pH 4.5

0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

0.1% Triton X-100 in Tyrode's buffer

96-well microplate

Spectrophotometer (405 nm)

Procedure:
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Cell Sensitization: Sensitize mast cells with DNP-specific IgE (e.g., 0.5 µg/mL) overnight in

complete culture medium.

Cell Preparation: Wash the sensitized cells twice with Tyrode's buffer and resuspend in

Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

ER-27319 Treatment: Pre-incubate the cells with various concentrations of ER-27319 (or

vehicle control) for 10-30 minutes at 37°C.

Antigen Stimulation: Aliquot 50 µL of the cell suspension into a 96-well plate. Add 50 µL of

DNP-HSA (e.g., 100 ng/mL) to stimulate degranulation. For the total release control, add 50

µL of 0.1% Triton X-100. For the spontaneous release control, add 50 µL of Tyrode's buffer.

Incubation: Incubate the plate at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate at

400 x g for 5 minutes at 4°C.

Enzyme Assay: Transfer 20 µL of the supernatant from each well to a new 96-well plate. Add

50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer) to each well.

Incubation: Incubate the plate at 37°C for 60-90 minutes.

Stop Reaction: Add 200 µL of 0.1 M carbonate/bicarbonate buffer to stop the reaction.

Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release =

[(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100
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Caption: Experimental workflow for mast cell degranulation assay.
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Protocol 2: Analysis of Syk Tyrosine Phosphorylation
This protocol uses immunoprecipitation and western blotting to assess the phosphorylation

state of Syk following mast cell activation.

Materials:

Sensitized primary mast cells

ER-27319

DNP-HSA

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-Syk antibody

Anti-phosphotyrosine antibody (e.g., 4G10)

Protein A/G agarose beads

SDS-PAGE gels

PVDF membrane

Western blotting reagents (blocking buffer, primary and secondary antibodies, ECL

substrate)

Imaging system for western blots

Procedure:

Cell Treatment and Stimulation: Sensitize, wash, and pre-treat mast cells with ER-27319 as

described in Protocol 1. Stimulate the cells with DNP-HSA for a short period (e.g., 2-5

minutes) at 37°C.

Cell Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.
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Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris.

Immunoprecipitation:

Pre-clear the supernatant by incubating with protein A/G agarose beads for 30 minutes.

Incubate the pre-cleared lysate with an anti-Syk antibody overnight at 4°C with gentle

rotation.

Add fresh protein A/G agarose beads and incubate for another 2 hours.

Wash the beads three times with ice-cold lysis buffer.

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample

buffer.

SDS-PAGE and Western Blotting:

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.

Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour.

Detect the signal using an ECL substrate and an imaging system.

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an

anti-Syk antibody to confirm equal loading of the immunoprecipitated protein.

Conclusion
ER-27319 is a valuable research tool for investigating the role of Syk in mast cell activation and

for exploring potential therapeutic strategies for allergic diseases. Its high selectivity for the

FcεRI-mediated activation of Syk in mast cells allows for the targeted dissection of this critical
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signaling pathway. The provided protocols offer a framework for studying the effects of ER-
27319 and similar compounds on primary mast cell function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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